Structural Identity vs. the Closest Unsaturated Analog: Saturated Pentanamide Chain Confers Lower Calculated LogP and Different Conformational Profile
The target compound bears a fully saturated pentanamide side chain. The closest catalogued analog, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide (CAS 2034614-28-1), contains a terminal alkene that introduces rigidity and alters electronic character. The saturated nature of the target compound’s amide chain removes the π‑system present in the pent‑4‑enamide, which is expected to lower its calculated octanol‑water partition coefficient (XLogP3‑AA = 1.4 for the target) compared to the unsaturated analog, although the exact computed value for the pent‑4‑enamide is not publicly available [1]. This difference in lipophilicity can translate into altered membrane permeability and solubility, parameters that are critical when optimizing a hit series for oral bioavailability or CNS penetration. Without experimentally measured logD or permeability data, the differentiation remains a computed structural inference.
| Evidence Dimension | Calculated lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.4 (PubChem computed) |
| Comparator Or Baseline | N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide: value not publicly reported; expected higher due to terminal alkene |
| Quantified Difference | Cannot be quantified from available data |
| Conditions | In silico prediction (XLogP3 3.0 algorithm) |
Why This Matters
For scientists building structure‑activity relationships around the triazolopyrimidine scaffold, the saturated vs. unsaturated side‑chain distinction governs lipophilicity and potentially cellular permeability; procurement must specify the saturated compound to avoid introducing an unintended alkene‑bearing variant.
- [1] PubChem Compound Summary for CID 91813778, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide. National Center for Biotechnology Information (2026). View Source
